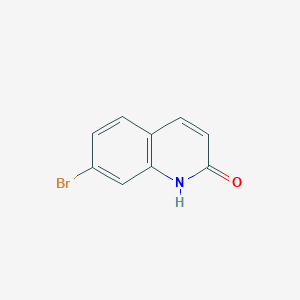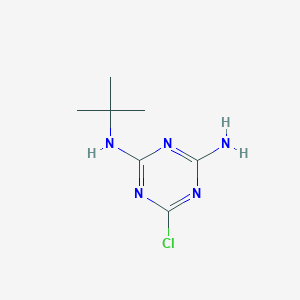![molecular formula C12H22FNO B152797 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-73-1](/img/structure/B152797.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) involves the inhibition of enzymes that are involved in the formation of amyloid-beta peptides. This compound has been shown to inhibit the activity of beta-secretase, which is an enzyme that is responsible for the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides. By inhibiting the activity of beta-secretase, pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) can reduce the formation of amyloid-beta peptides and potentially slow down the progression of Alzheimer's disease.
生化学的および生理学的効果
Studies have shown that pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has several biochemical and physiological effects. This compound has been shown to reduce the formation of amyloid-beta peptides in the brain, which can potentially slow down the progression of Alzheimer's disease. Additionally, pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) in lab experiments include its ability to inhibit beta-secretase activity and reduce the formation of amyloid-beta peptides. This compound is also relatively easy to synthesize using various methods.
The limitations of using pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI). One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to study its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
合成法
The synthesis of pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been reported in the literature using various methods. One of the most common methods involves the reaction of 2,5-dimethylpyrrolidine with 2-fluoro-3-methyl-1-oxopentane in the presence of a base. The resulting product is then purified using column chromatography to obtain the desired compound.
科学的研究の応用
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the formation of amyloid-beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease.
特性
CAS番号 |
136734-73-1 |
|---|---|
製品名 |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) |
分子式 |
C12H22FNO |
分子量 |
215.31 g/mol |
IUPAC名 |
(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11-/m1/s1 |
InChIキー |
WJZJHPNNPHRHER-GWOFURMSSA-N |
異性体SMILES |
CC[C@@H](C)[C@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
正規SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
同義語 |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)









